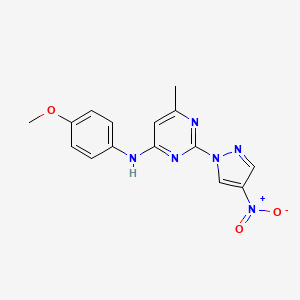

N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting the nitrated pyrazole with appropriate aldehydes or ketones in the presence of ammonia or primary amines.

Final Coupling: The final step involves coupling the pyrimidine derivative with 4-methoxyaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Nitro Group Reduction

The 4-nitro-1H-pyrazol-1-yl substituent undergoes selective reduction to form the corresponding amine. Key methods include:

-

Catalytic Hydrogenation : Using Pd/C (10%) with ammonium formate in ethyl acetate at 70°C, achieving full conversion within 3–6 hours .

-

Stannous Chloride Reduction : In acidic conditions (e.g., HCl/ethanol), nitro groups are reduced to amines at ambient or elevated temperatures.

Electrophilic Aromatic Substitution

The pyrimidine and pyrazole rings participate in electrophilic substitutions, though steric hindrance from substituents modulates reactivity:

-

Halogenation : Bromine or chlorine in the presence of Lewis acids (e.g., FeCl₃) targets electron-rich positions.

-

Nitration/Sulfonation : Limited by the pre-existing nitro group but feasible under controlled conditions.

Example :

Chlorination at the pyrimidine C5 position using Cl₂/AlCl₃ yields 5-chloro derivatives, though regioselectivity depends on reaction parameters.

Cross-Coupling Reactions

The pyrazole and pyrimidine moieties enable transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : The 4-nitro-pyrazole can be functionalized via palladium-catalyzed arylations. For example, arylboronic acids react with halogenated intermediates under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

-

Buchwald-Hartwig Amination : Substitution of halides (e.g., Cl) on the pyrimidine ring with amines occurs using Pd catalysts (e.g., Pd₂(dba)₃, Xantphos) .

Nucleophilic Substitution

The pyrimidine core supports nucleophilic displacement reactions:

-

Chloride Displacement : A chloro group at C2 or C4 reacts with amines (e.g., piperazine) in polar aprotic solvents (DMF, DMSO) to form secondary or tertiary amines.

-

Methoxy Group Reactivity : The 4-methoxyphenyl group is generally inert but can undergo demethylation under strong acidic/basic conditions (e.g., HBr/AcOH) to yield phenolic deri

科学研究应用

Biological Activities

N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

-

Anticancer Activity :

- Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives of pyrazole and pyrimidine have been reported to inhibit cell proliferation in leukemia and solid tumors by targeting specific kinases involved in cell cycle regulation and apoptosis .

- A study demonstrated that compounds related to this structure could modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and are often dysregulated in cancers .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on acute myeloid leukemia (AML) cell lines. The compound was tested at various concentrations, showing significant inhibition of cell proliferation and induction of apoptosis after 24 hours of treatment. The IC50 values indicated potent activity comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, administration of this compound led to a marked decrease in edema and inflammatory markers. Histological analysis revealed reduced infiltration of immune cells in treated tissues compared to controls, supporting its potential use as an anti-inflammatory agent.

作用机制

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro group and the pyrazole ring are crucial for its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

N-(4-methoxyphenyl)-6-methyl-2-(4-amino-1H-pyrazol-1-yl)pyrimidin-4-amine: Similar structure but with an amino group instead of a nitro group.

N-(4-methoxyphenyl)-6-methyl-2-(4-chloro-1H-pyrazol-1-yl)pyrimidin-4-amine: Similar structure but with a chloro group instead of a nitro group.

N-(4-methoxyphenyl)-6-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in various redox reactions, making the compound versatile for different applications. Additionally, the combination of the pyrazole and pyrimidine rings provides a unique scaffold for drug design and material science research.

生物活性

N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a 4-methoxyphenyl group and a 4-nitro-1H-pyrazol moiety. The synthesis typically involves multi-step reactions that incorporate various reagents and solvents, often yielding significant quantities of the final product. For example, a study detailed the synthesis of similar pyrazole derivatives, highlighting the importance of optimizing reaction conditions to enhance yield and purity .

Anticancer Activity

Research indicates that compounds with a pyrazole structure exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines. A study reported that pyrazole-containing compounds inhibited the growth of lung, breast, and colorectal cancer cells, suggesting a broad spectrum of activity .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-methoxyphenyl)-6-methyl... | MDA-MB-231 | 0.46 |

| N-(4-methoxyphenyl)-6-methyl... | A549 | 0.39 |

| N-(4-methoxyphenyl)-6-methyl... | HepG2 | 0.03 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A related study indicated that certain pyrimidine derivatives exhibited selective activity against Mycobacterium tuberculosis while being inactive against common ESKAPE pathogens . This suggests a potential for developing new antimycobacterial agents.

Table 2: Antimicrobial Activity

| Compound | Pathogen | Activity |

|---|---|---|

| N-(4-methoxyphenyl)-6-methyl... | Mycobacterium tuberculosis | Active |

| N-(4-methoxyphenyl)-6-methyl... | E. coli | Inactive |

| N-(4-methoxyphenyl)-6-methyl... | S. aureus | Inactive |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Pyrazole derivatives often interfere with cell cycle progression and induce apoptosis in cancer cells.

- Targeting Kinases : Some studies suggest that these compounds may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in preclinical models:

- Study on MCF-7 Cells : One investigation demonstrated that a pyrazole derivative led to significant apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating potent activity .

- In Vivo Efficacy : Another study evaluated the in vivo effects of similar compounds in mouse models, showing reduced tumor size and improved survival rates compared to control groups .

属性

IUPAC Name |

N-(4-methoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c1-10-7-14(18-11-3-5-13(24-2)6-4-11)19-15(17-10)20-9-12(8-16-20)21(22)23/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYWIFXKCBJEQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。